molecular formula C12H18BrNO B11211768 [(3-Bromophenyl)methyl](3-ethoxypropyl)amine

[(3-Bromophenyl)methyl](3-ethoxypropyl)amine

Cat. No.: B11211768
M. Wt: 272.18 g/mol
InChI Key: NOYOMFVWZHRQIN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Regiochemical Considerations

The systematic IUPAC name for this compound is N-[(3-bromophenyl)methyl]-3-ethoxypropan-1-amine. The name is derived by identifying the longest carbon chain attached to the amine group, which in this case is a three-carbon propane backbone. The prefix "3-ethoxy" denotes the ethoxy group (-OCH2CH3) located on the third carbon of the propane chain. The substituent "(3-bromophenyl)methyl" refers to a benzyl group with a bromine atom at the meta position (carbon 3) of the aromatic ring.

Regiochemical considerations center on the positioning of the bromine atom on the phenyl ring. Unlike para-brominated analogs, which are often favored in electrophilic aromatic substitution due to steric and electronic factors, the meta substitution observed here suggests alternative synthetic pathways or directing effects. The ethoxypropyl chain’s regiochemistry is straightforward, with the ether linkage positioned terminally to minimize steric hindrance between the oxygen atom and the adjacent amine group.

Molecular Geometry and Conformational Analysis

The molecular formula of (3-bromophenyl)methylamine is C12H18BrNO, with a molar mass of 272.18 g/mol. The SMILES notation (CCOCCCNCC1=CC(=CC=C1)Br) reveals a linear ethoxypropyl chain (C-O-C-CH2-CH2-CH2-) connected to a secondary amine, which is further bonded to a 3-bromobenzyl group.

Conformational analysis highlights rotational flexibility around the C-N and C-O bonds. The ethoxypropyl chain may adopt staggered or eclipsed conformations, influenced by steric interactions between the ether oxygen and proximal methylene groups. The benzyl group’s planar aromatic ring creates a rigid moiety, while the methylene bridge (-CH2-) between the ring and amine allows limited rotation. Density functional theory (DFT) simulations of similar compounds suggest that the lowest-energy conformation positions the ethoxy group anti-periplanar to the propane backbone, reducing lone-pair repulsion between the oxygen and amine.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The spectrum is expected to exhibit a triplet at δ 1.2 ppm (3H, CH3 of ethoxy), a quartet at δ 3.4 ppm (2H, OCH2), and a multiplet at δ 3.5–3.7 ppm (4H, NCH2 and adjacent CH2 groups). The benzyl methylene protons (NCH2Ar) resonate as a singlet near δ 4.3 ppm, while aromatic protons appear as a doublet of doublets (δ 7.2–7.4 ppm) due to meta-substitution.
  • ¹³C NMR: Key signals include δ 15.1 (CH3 of ethoxy), δ 67.8 (OCH2), δ 49.5 (NCH2), and δ 122–132 (aromatic carbons, with C-Br at δ 121.5).

Infrared (IR) Spectroscopy:
Strong absorption bands are anticipated at 1240 cm⁻¹ (C-O-C stretch), 1480 cm⁻¹ (C-Br vibration), and 3350 cm⁻¹ (N-H stretch, weakened due to secondary amine character). The absence of primary amine N-H stretches (typically 3300–3500 cm⁻¹) confirms the secondary amine structure.

Mass Spectrometry (MS):
The molecular ion peak appears at m/z 272 (M⁺), with characteristic fragments at m/z 197 (loss of C3H7O via β-scission) and m/z 79/81 (Br⁺ isotope pattern).

Crystallographic Data and X-ray Diffraction Studies

Crystallographic data for (3-bromophenyl)methylamine are not currently available in public databases. However, analogous compounds, such as tris(4-bromophenyl)amine, exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 14.2 Å, b = 5.8 Å, c = 18.1 Å, and β = 105.3°. For the title compound, hypothetical packing arrangements would likely involve hydrogen bonding between the amine and ether oxygen, with van der Waals interactions stabilizing the brominated aromatic rings. Future X-ray studies are required to resolve its precise solid-state conformation.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-3-ethoxypropan-1-amine

InChI

InChI=1S/C12H18BrNO/c1-2-15-8-4-7-14-10-11-5-3-6-12(13)9-11/h3,5-6,9,14H,2,4,7-8,10H2,1H3

InChI Key

NOYOMFVWZHRQIN-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Catalytic Cyanoethylation of Ethanol

The process begins with the cyanoethylation of ethanol using acrylonitrile in the presence of a strong base catalyst (e.g., sodium ethoxide). This exothermic reaction proceeds under mild conditions (45–50°C) to produce 3-ethoxypropionitrile:

CH2=CHCN+CH3CH2OHNaOEtCH2(OCH2CH3)CH2CN\text{CH}2=\text{CHCN} + \text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{NaOEt}} \text{CH}2(\text{OCH}2\text{CH}3)\text{CH}_2\text{CN}

Key parameters include a 1.0–1.5:1 molar ratio of ethanol to acrylonitrile and catalyst loads of 0.5–1.0 wt%. Gas chromatography (GC) analysis confirms >97% purity of the nitrile intermediate.

Hydrogenation to 3-Ethoxypropylamine

The nitrile undergoes catalytic hydrogenation using modified Raney nickel or cobalt catalysts under pressurized hydrogen (3.0–6.0 MPa). Liquid ammonia acts as an inhibitor to prevent over-reduction:

CH2(OCH2CH3)CH2CN+2H2Raney NiCH2(OCH2CH3)CH2NH2\text{CH}2(\text{OCH}2\text{CH}3)\text{CH}2\text{CN} + 2\text{H}2 \xrightarrow{\text{Raney Ni}} \text{CH}2(\text{OCH}2\text{CH}3)\text{CH}2\text{NH}2

Reaction conditions (85–150°C, 5–6 h) yield 90–92% of 3-ethoxypropylamine with >99.5% purity after vacuum distillation.

Table 1: Hydrogenation Catalyst Performance Comparison

CatalystTemperature (°C)Pressure (MPa)Yield (%)Purity (%)
Raney Ni853.69299.7
Raney Co1504.09099.5

Functionalization of 3-Bromobenzyl Derivatives

The (3-bromophenyl)methyl group is introduced via nucleophilic substitution or reductive amination.

Alkylation of 3-Ethoxypropylamine

Reacting 3-bromobenzyl bromide with 3-ethoxypropylamine in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 h facilitates N-alkylation:

C6H4BrCH2Br+H2NCH2CH2OCH2CH3C6H4BrCH2NHCH2CH2OCH2CH3+HBr\text{C}6\text{H}4\text{BrCH}2\text{Br} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}3 \rightarrow \text{C}6\text{H}4\text{BrCH}2\text{NHCH}2\text{CH}2\text{OCH}2\text{CH}_3 + \text{HBr}

Triethylamine is typically added to scavenge HBr, achieving yields of 65–75%. However, competing elimination reactions may reduce efficiency.

Reductive Amination Strategies

An alternative approach employs 3-bromobenzaldehyde and 3-ethoxypropylamine under hydrogenation conditions (Pd/C, H₂, 50°C):

C6H4BrCHO+H2NCH2CH2OCH2CH3H2C6H4BrCH2NHCH2CH2OCH2CH3+H2O\text{C}6\text{H}4\text{BrCHO} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{H}2} \text{C}6\text{H}4\text{BrCH}2\text{NHCH}2\text{CH}2\text{OCH}2\text{CH}3 + \text{H}2\text{O}

This method avoids alkyl halide handling but requires careful control of stoichiometry to minimize imine oligomerization.

Advanced Catalytic Coupling Approaches

Copper-Mediated Cross-Coupling

Recent advances in organocopper catalysis enable direct C–N bond formation. A Cu–BOX complex (5 mol%) catalyzes the coupling of 3-bromobenzyl halides with 3-ethoxypropylamine at room temperature:

C6H4BrCH2X+H2NCH2CH2OCH2CH3Cu–L1C6H4BrCH2NHCH2CH2OCH2CH3+HX\text{C}6\text{H}4\text{BrCH}2\text{X} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{Cu–L1}} \text{C}6\text{H}4\text{BrCH}2\text{NHCH}2\text{CH}2\text{OCH}2\text{CH}_3 + \text{HX}

This method achieves 70–80% yields with excellent functional group tolerance, though substrate scope remains under investigation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in ionic liquids ([BMIM][BF₄]) accelerates the alkylation reaction, boosting yields to 85% while reducing side products.

Purification and Characterization

Distillation Techniques

Vacuum fractional distillation (0.1–0.5 mmHg, 80–100°C) isolates the target compound from unreacted amines and byproducts. Purity is verified via GC-MS (>98%) and ¹H NMR.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomers when present. High-performance liquid chromatography (HPLC) with C18 columns provides quantitative analysis.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Evaluation

MethodYield (%)Purity (%)ScalabilityCost Index
Alkylation65–7595–97High1.0
Reductive Amination70–8097–99Moderate1.2
Cu Catalysis70–8098–99Low3.5
Microwave-Assisted8599High2.0

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of corresponding oxides or hydroxylated products.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

(3-Bromophenyl)methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)methylamine involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
(3-Bromophenyl)methylamine C₁₂H₁₈BrNO 296.19 3-Bromophenyl, 3-ethoxypropyl Baseline compound
(4-Bromophenyl)methylamine C₉H₁₂BrN 214.11 4-Bromophenyl, ethyl Positional isomer (4-Br vs. 3-Br); shorter alkyl chain
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine C₁₇H₁₈F₂N 286.33 3-Fluorophenyl, 4-fluorophenylpropyl Dual fluorination; larger aromatic system
(3-Ethoxypropyl)[(2-methylphenyl)methyl]amine C₁₃H₂₁NO 207.31 2-Methylphenyl, 3-ethoxypropyl Methyl vs. bromine substituent; reduced steric bulk

Key Insights :

  • Bromine Position : The 3-bromophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-bromo analogs (e.g., ), influencing receptor binding or catalytic activity.

Analogs with Modified Alkyl Chains

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Modifications Impact on Properties
[(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine C₁₂H₁₉BrN₂ 271.20 3-(Dimethylamino)propyl Tertiary amine; increased basicity
(3-bromobenzyl)isobutylamine C₁₁H₁₆BrN 242.16 Isobutyl chain Branched alkyl chain; higher lipophilicity
(3-Ethoxypropyl)(pentan-3-yl)amine C₁₀H₂₃NO 173.30 Pentan-3-yl vs. benzyl Aliphatic amine; no aromatic system

Key Insights :

  • Ethoxypropyl vs. Branched Chains : The linear 3-ethoxypropyl chain in the target compound likely improves aqueous solubility compared to branched analogs like isobutylamine ().

Heterocyclic and Phenoxypropyl Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications
Methyl(3-phenoxypropyl)amine C₁₀H₁₅NO 165.23 Phenoxypropyl, methyl Intermediate for pharmaceuticals
[3-(4-Methoxyphenoxy)propyl]methylamine C₁₁H₁₇NO₂ 195.26 4-Methoxyphenoxy, methyl Enhanced electron-donating capacity
[3-(Pyridin-2-yl)propyl]dimethylamine C₁₀H₁₆N₂ 164.25 Pyridinyl, dimethylamino Potential CNS activity (e.g., brompheniramine analogs)

Key Insights :

  • Phenoxy vs. Benzyl: Phenoxypropyl amines () lack the bromine atom but introduce oxygen-based electron donation, altering reactivity.
  • Heterocyclic Moieties : Pyridine-containing analogs () may exhibit improved bioavailability or receptor selectivity compared to purely aromatic systems.

Biological Activity

(3-Bromophenyl)methylamine is an organic compound featuring a brominated phenyl group and an ethoxypropyl amine moiety. Its molecular formula is C11H16BrNC_{11}H_{16}BrN, and it exhibits significant potential for biological activity due to its unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of:

  • Bromophenyl Group : A bromine atom attached to a phenyl ring at the meta position, which enhances its reactivity.
  • Ethoxypropyl Amine Moiety : This functional group contributes to the compound's solubility and interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC11H16BrNC_{11}H_{16}BrN
Molecular WeightApproximately 258.15 g/mol
Functional GroupsBromine (Br), Ethoxy (C2H5O), Amine (NH)

The biological activity of (3-Bromophenyl)methylamine can be attributed to:

  • Nucleophilic Substitution : The bromine atom serves as a good leaving group, facilitating various nucleophilic reactions.
  • Binding Interactions : The amine group can interact with different biological targets, influencing their activity.

Pharmacological Applications

Research indicates that compounds similar to (3-Bromophenyl)methylamine may have applications in:

  • Neuropharmacology : Potential effects on neurotransmitter pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    • A study demonstrated that related compounds could inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. High concentrations resulted in significant inhibition of secretion pathways, suggesting potential therapeutic applications against infections caused by Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cell Lines :
    • Research on structurally similar compounds indicated cytotoxic effects against several cancer cell lines, including ovarian and cervical cancers. This suggests that (3-Bromophenyl)methylamine may also possess anticancer properties.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits T3SS in Gram-negative bacteria
CytotoxicityEffective against cancer cell lines
Neuropharmacological EffectsPotential modulation of neurotransmitter pathways

Q & A

Q. What are the recommended synthetic routes for (3-Bromophenyl)methylamine in laboratory settings?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-bromobenzyl bromide with 3-ethoxypropylamine in the presence of a base (e.g., NaOH or K₂CO₃) under anhydrous conditions . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization ensures high purity. Alternative routes may adapt Dickmann condensation (using ethyl acrylate and 3-ethoxypropylamine) to form intermediates, followed by functionalization .

Q. How does steric hindrance from the ethoxypropyl group influence the compound's reactivity?

  • Methodological Answer: The ethoxypropyl group introduces steric hindrance, reducing accessibility to the amine's lone pair. This can slow nucleophilic reactions (e.g., alkylation, acylation) compared to less hindered analogs. Kinetic studies using competitive reactions (e.g., with methylamine as a control) and monitoring via TLC or NMR can quantify this effect . Adjusting solvent polarity (e.g., DMF for better solubility) or using bulky electrophiles may mitigate steric limitations.

Q. What analytical techniques are most effective for characterizing (3-Bromophenyl)methylamine?

  • Methodological Answer:
  • 1H/13C NMR: Assign peaks for the bromophenyl (δ ~7.2–7.5 ppm for aromatic protons) and ethoxypropyl groups (δ ~3.4 ppm for ethoxy CH₂, δ ~2.6 ppm for amine-adjacent CH₂) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer: Chiral resolution or asymmetric synthesis is required. A one-pot method using allylic alcohols and chiral catalysts (e.g., BINAP-Ru complexes) can yield enantiomerically pure derivatives, as demonstrated for similar bromophenyl amines (e.g., >90% ee achieved via hydrogenation) . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic solvents separates enantiomers .

Q. What strategies resolve discrepancies in reported molecular formulas or structural interpretations?

  • Methodological Answer: Discrepancies (e.g., C₁₁ vs. C₁₂ formulas) arise from ambiguous alkyl chain assignments. Use X-ray crystallography to unambiguously determine connectivity . Computational methods (DFT calculations for optimized geometry) paired with 2D NMR (HSQC, HMBC) clarify through-space and through-bond correlations .

Q. How does the 3-bromophenyl substituent influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

  • Methodological Answer: The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. Optimize conditions using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and boronic acids in toluene/ethanol (3:1) at 80°C. Monitor reaction progress via GC-MS. Comparative studies with chloro/iodo analogs reveal slower kinetics due to bromine’s intermediate electronegativity .

Q. What in silico approaches predict the biological activity or metabolic pathways of this compound?

  • Methodological Answer:
  • Molecular Docking: Screen against target proteins (e.g., GPCRs, kinases) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values.
  • QSAR Models: Train models on datasets of structurally similar amines to predict ADMET properties (e.g., CYP450 metabolism) .
  • MD Simulations: Simulate solvation dynamics in lipid bilayers to assess membrane permeability .

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